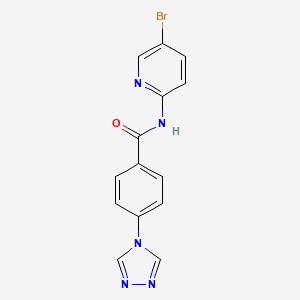
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that features a bromopyridine moiety, a triazole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Formation of Triazole Ring: Cyclization reaction to form the 1,2,4-triazole ring.
Amidation: Coupling of the bromopyridine and triazole intermediates with a benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or triazole rings.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the bromine atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or reduced amide products.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might:
Bind to enzymes or receptors: Inhibit or activate their function.
Interfere with DNA/RNA: Affect replication or transcription processes.
Modulate signaling pathways: Influence cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- N-(5-fluoropyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- N-(5-iodopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Uniqueness
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-11-3-6-13(16-7-11)19-14(21)10-1-4-12(5-2-10)20-8-17-18-9-20/h1-9H,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBQEBTYGTZPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420565.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5420581.png)
![1-[1-({6-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5420584.png)
![4-[(E)-2-cyclohexa-2,4-dien-1-ylethenyl]aniline](/img/structure/B5420586.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B5420591.png)
![1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea](/img/structure/B5420597.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5420609.png)
![1-[(2-chlorophenoxy)acetyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5420611.png)
![5-[(isopropylamino)sulfonyl]-4'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5420612.png)
![N-[(4-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride](/img/structure/B5420620.png)
![N-[3-hydroxy-1-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B5420624.png)
![1-acetyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B5420627.png)
![2-(acetylamino)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5420628.png)
